molecular formula C9H12N2O4 B4781075 Ethyl 2-(1-methyl-6-oxopyridazin-3-yl)oxyacetate

Ethyl 2-(1-methyl-6-oxopyridazin-3-yl)oxyacetate

Cat. No.: B4781075
M. Wt: 212.20 g/mol
InChI Key: ZZJSIQZGSKCZDT-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methyl-6-oxopyridazin-3-yl)oxyacetate is a chemical compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazinone ring, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-methyl-6-oxopyridazin-3-yl)oxyacetate typically involves the alkylation of pyridazinone derivatives. One common method includes the reaction of 5-benzyl-6-methylpyridazin-3(2H)-one with ethyl bromoacetate in the presence of potassium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). The reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methyl-6-oxopyridazin-3-yl)oxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyridazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(1-methyl-6-oxopyridazin-3-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The pyridazinone ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-methyl-6-oxopyridazin-3-yl)oxyacetate is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct pharmacological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(1-methyl-6-oxopyridazin-3-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-14-9(13)6-15-7-4-5-8(12)11(2)10-7/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJSIQZGSKCZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NN(C(=O)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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